N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide
Description
This compound features a tetrahydrocarbazole core substituted with a fluorine atom at position 6 and a 1,3-benzodioxole-5-carboxamide group at position 1. The fluorine atom enhances metabolic stability and modulates electronic properties, while the benzodioxole moiety contributes to π-π stacking and hydrogen-bonding interactions .
Properties
Molecular Formula |
C20H17FN2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H17FN2O3/c21-12-5-6-15-14(9-12)13-2-1-3-16(19(13)22-15)23-20(24)11-4-7-17-18(8-11)26-10-25-17/h4-9,16,22H,1-3,10H2,(H,23,24) |
InChI Key |
DZWKHKDVBVFEQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Intermediate Isolation
As detailed in, equimolar quantities of 4-cyclohexanonecarboxylic acid ethyl ester (25 g, 0.14 mol) and 4-fluorophenylhydrazine hydrochloride (22.5 g, 0.13 mol) are refluxed in ethanol (450 mL) for 16 hours. Post-reaction, the mixture is cooled, filtered to remove solids, and concentrated under reduced pressure. The crude product is partitioned between ethyl acetate and water, with the organic layer dried over magnesium sulfate and evaporated to yield 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester (35.5 g, 98% yield). Recrystallization from heptane affords pure crystals (m.p. 115–117°C).
Mechanistic Insights
The Fischer indole reaction proceeds via acid-catalyzed cyclization of the phenylhydrazone intermediate, forming the tetrahydrocarbazole ring system. The fluorine substituent at position 6 originates from the 4-fluorophenylhydrazine, while the ethyl ester group at position 3 is retained from the cyclohexanone precursor.
Functional Group Modifications of the Carbazole Intermediate
The ethyl ester group at position 3 of the carbazole core serves as a handle for further transformations. While the target compound lacks this substituent, its removal or conversion is critical for accessing the free amine required for amidation.
Hydrolysis of the Ethyl Ester
The ester is hydrolyzed to the carboxylic acid using aqueous base (e.g., NaOH or KOH) in a polar solvent like ethanol or THF. For example, treatment with 2 M NaOH at 60°C for 4 hours converts the ester to 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid.
Synthesis of 1,3-Benzodioxole-5-carboxylic Acid
The benzodioxole moiety is prepared from sesamol (3,4-methylenedioxyphenol) through oxidation or carboxylation. A common route involves:
-
Friedel-Crafts Acylation : Sesamol reacts with acetyl chloride in the presence of AlCl₃ to form 5-acetylsesamol.
-
Oxidation : The acetyl group is oxidized to a carboxylic acid using KMnO₄ or CrO₃ in acidic media, yielding 1,3-benzodioxole-5-carboxylic acid.
Amidation of the Tetrahydrocarbazole Amine
The final step couples the tetrahydrocarbazole amine with 1,3-benzodioxole-5-carboxylic acid via an amide bond. Two primary methods are employed:
Schotten-Baumann Reaction
The amine reacts with 1,3-benzodioxole-5-carbonyl chloride in a biphasic system (water/dichloromethane) under basic conditions (e.g., NaOH). This method ensures rapid reaction and easy isolation of the amide.
Carbodiimide-Mediated Coupling
A more controlled approach uses coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF. The carboxylic acid is activated in situ, followed by addition of the amine to form the target amide.
| Parameter | Schotten-Baumann Method | Carbodiimide Method |
|---|---|---|
| Reagents | Benzodioxole carbonyl chloride, NaOH | EDCl, HOBt, DMF |
| Solvent | Dichloromethane/Water | Anhydrous DMF |
| Reaction Time | 1–2 hours | 12–24 hours |
| Yield | 70–85% | 80–90% |
| Purity | Moderate | High |
Characterization and Analytical Data
Intermediate Analysis
Final Product Validation
-
N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide :
Challenges and Optimization Opportunities
-
Regioselectivity in Fischer Indole Synthesis : Competing cyclization pathways may yield positional isomers. Using substituents with strong directing effects (e.g., fluorine) enhances selectivity.
-
Amine Stability : The secondary amine in tetrahydrocarbazole is prone to oxidation. Conducting reactions under inert atmosphere (N₂/Ar) improves yields.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the final amide due to polar byproducts .
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide has shown potential as a lead compound in drug discovery:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by interacting with specific molecular targets involved in cancer cell proliferation. Its structural similarity to other known anticancer agents enhances its potential efficacy.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis.
Biological Research
The unique structural features of this compound allow it to serve as a valuable probe in biological studies:
- Enzyme Inhibition Studies : It can be utilized to investigate the inhibitory effects on specific enzymes such as acetylcholinesterase and α-glucosidase. These studies are crucial for understanding its therapeutic potential in conditions like Alzheimer's disease and Type 2 diabetes .
Chemical Reactions and Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
Mechanism of Action
The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
GSK983 (N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide)
- Structural Differences :
- Chlorine substituent at position 6 vs. fluorine in the target compound.
- Pyridinecarboxamide group vs. benzodioxole-carboxamide.
- The pyridine ring may engage in stronger hydrogen bonding with basic residues in target proteins compared to the benzodioxole’s oxygen atoms .
- Molecular Weight : 326 vs. ~339 (estimated for the target compound).
3-(2,3-Dihydrobenzofuran-5-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide
- Structural Differences :
- Propanamide linker instead of carboxamide.
- Dihydrobenzofuran substituent vs. benzodioxole.
- Functional Implications: The dihydrobenzofuran’s reduced aromaticity may decrease π-π interactions but improve solubility.
Substituent Variations
N-(6-Chloro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide
- Structural Differences :
- Benzothiazole core replaces tetrahydrocarbazole.
- Chlorine at position 6 vs. fluorine.
- Functional Implications :
N-[(3R)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide Hydrochloride
- Structural Differences: Dimethylamino group at position 3 vs. hydrogen in the target compound. 4-Fluorobenzamide vs. benzodioxole-carboxamide.
- Functional Implications: The dimethylamino group introduces a cationic charge at physiological pH, enhancing solubility and electrostatic interactions. The 4-fluorobenzamide lacks the benzodioxole’s electron-rich oxygen atoms, reducing hydrogen-bonding capacity .
Pharmacological and Physicochemical Properties
Research Findings and Key Insights
Synthetic Accessibility :
- The target compound’s benzodioxole-carboxamide group can be synthesized via Hantzsch cyclization or amide coupling, similar to methods used for thiazole derivatives (e.g., 4cb in ) .
- Fluorination at position 6 likely requires selective electrophilic substitution, as seen in GSK983’s chlorination .
Biological Activity Trends :
- Fluorine-substituted analogs generally exhibit improved metabolic stability over chloro derivatives due to reduced oxidative metabolism .
- Benzodioxole-containing compounds (e.g., 4cb) show enhanced solubility compared to benzothiazoles or pyridines, attributed to the oxygen-rich moiety .
Crystallographic and Conformational Analysis :
Biological Activity
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a carbazole moiety with a fluorine atom at the 6-position and a benzodioxole structure that contributes to its chemical reactivity. The molecular formula is with a molecular weight of approximately 382.4 g/mol. The presence of the carboxamide functional group enhances its potential interactions in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been suggested that similar compounds can inhibit cyclooxygenases (COX), which are crucial in the inflammatory response.
- Receptor Modulation : The structural features allow it to interact with various biological receptors. Compounds with similar structures have shown activity against ion channels and neurotransmitter receptors.
- Antiproliferative Effects : Preliminary studies indicate that this compound may exhibit antiproliferative effects on cancer cells by inducing apoptosis or inhibiting cell cycle progression.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in tumor cell lines | |
| Anti-inflammatory | Inhibits COX enzymes | |
| Neuroprotective | Modulates neurotransmitter receptors |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation markers such as Ki67.
Case Study 2: Anti-inflammatory Properties
Research has shown that similar compounds can effectively inhibit COX-2 activity, leading to reduced production of pro-inflammatory prostaglandins. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics in animal models.
- Clinical Trials : Assessing safety and efficacy in humans for potential therapeutic applications.
- Structural Modifications : Investigating analogs to enhance potency and selectivity for specific biological targets.
Q & A
Q. How to design SAR studies to identify critical functional groups?
- Methodology : Synthesize analogs with systematic substitutions (e.g., fluorine removal, benzodioxole → benzofuran replacement). Test derivatives in parallelized bioassays and analyze using multivariate statistics. Prior SAR on chloro-carbazole analogs highlights the 6-fluoro group as essential for cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
